molecular formula C17H19BrN2O3S B2576120 3-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1903821-38-4

3-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2576120
CAS No.: 1903821-38-4
M. Wt: 411.31
InChI Key: PIAMCEIMJXMDSR-UHFFFAOYSA-N
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Description

3-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a synthetically designed small molecule of high interest in medicinal chemistry and chemical biology research. This compound features a multifunctional architecture, combining a 3-bromopyridine ring, a pyrrolidine linker, and a 3,4-dimethylphenylsulfonyl group. The bromine substituent on the pyridine ring is a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making this compound a valuable chemical synthesis intermediate for generating more complex molecular libraries . The 3,4-dimethylphenylsulfonyl moiety is a common pharmacophore found in compounds investigated for their ability to modulate protein-protein interactions and enzyme activity . Compounds with similar structural motifs, containing pyridine and pyrrolidine rings, are frequently explored in drug discovery for their potential to interact with kinase domains and other biologically relevant targets . Researchers may find this chemical useful as a building block in the development of novel protease inhibitors, kinase inhibitors, or other small-molecule probes. The presence of the sulfonamide group within the pyrrolidine ring can influence the molecule's binding affinity and selectivity, providing a scaffold for structure-activity relationship (SAR) studies. This product is intended for use in assay development, high-throughput screening, and lead optimization processes strictly in a laboratory setting. It is supplied with comprehensive analytical data to ensure identity and purity. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-bromo-2-[1-(3,4-dimethylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c1-12-5-6-15(10-13(12)2)24(21,22)20-9-7-14(11-20)23-17-16(18)4-3-8-19-17/h3-6,8,10,14H,7,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAMCEIMJXMDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps. One common method starts with the bromination of 2-hydroxypyridine to introduce the bromine atom at the 3-position. This is followed by the formation of the sulfonyl pyrrolidine intermediate through a series of reactions involving 3,4-dimethylbenzenesulfonyl chloride and pyrrolidine. The final step involves the coupling of the brominated pyridine with the sulfonyl pyrrolidine intermediate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination step and the use of automated systems for the coupling reactions. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonyl group can be reduced to a sulfide, or the pyridine ring can be oxidized to form N-oxides.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation and Reduction Reactions: Common reagents include hydrogen gas with a palladium catalyst for reduction, or m-chloroperbenzoic acid (m-CPBA) for oxidation.

    Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).

Major Products

    Substitution Reactions: Products include azido or thiol-substituted pyridines.

    Oxidation and Reduction Reactions: Products include sulfoxides, sulfides, or pyridine N-oxides.

    Coupling Reactions: Products include biaryl compounds or other complex organic molecules.

Scientific Research Applications

3-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: The compound’s reactivity makes it useful for constructing complex organic molecules, including natural product analogs and synthetic intermediates.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as a hydrogen bond acceptor, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Table 1: Comparison of Bromopyridine Derivatives

Compound Name Substituents/Modifications Synthesis Yield (%) Key Spectral Data (¹H NMR) Safety/Regulatory Notes References
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b) Ethynylpyridine at position 3 75 δ 12.49 (NH), 8.81 (ArH), 8.56 (ArH) Not reported
5-Bromo-3-((3-methoxyphenyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine (20c) Methoxyphenylacetylene at position 3 51 δ 12.41 (NH), 8.39 (HetH), 3.81 (OCH3) Not reported
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine Fluoro and pyrrolidinyl groups Not reported Not available Catalog price: $400/g (1 g)
2-Bromo-3-methylpyridine Methyl group at position 3 Not reported Not available GHS-compliant SDS; CAS 3430-17-9

Key Observations :

Substituent Diversity : The target compound’s 3,4-dimethylphenylsulfonyl-pyrrolidine group distinguishes it from ethynyl- or methoxy-substituted analogs (e.g., 20b, 20c). Sulfonyl groups typically increase hydrophilicity and metabolic stability compared to alkynyl or aryl ethers .

Synthetic Accessibility : Ethynyl-substituted analogs (20b, 20c) show moderate yields (51–75%), suggesting that introducing bulkier sulfonated groups may require optimized protocols .

Safety and Commercial Availability : While 2-Bromo-3-methylpyridine has a well-documented safety profile , the sulfonated pyrrolidine derivative’s regulatory status remains uncharacterized in the provided evidence.

Commercial and Research Context

  • Catalog Compounds : Derivatives like 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine are commercially available at high cost ($400/g), indicating challenges in large-scale synthesis or purification . The target compound’s sulfonated group may further complicate production.
  • Safety Considerations : Unlike 2-Bromo-3-methylpyridine, which adheres to GHS and CLP regulations , the target compound’s sulfonated moiety may necessitate additional hazard evaluations, particularly regarding sulfonamide-related sensitivities.

Biological Activity

3-Bromo-2-((1-((3,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a compound of interest due to its potential biological activities. This article presents a detailed overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a bromine atom, a pyridine ring, and a pyrrolidine moiety with a sulfonyl group. Its molecular formula is C15H18BrN3O3SC_{15}H_{18}BrN_{3}O_{3}S, with a molecular weight of approximately 396.29 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity
Studies have demonstrated that derivatives of pyridine compounds can exhibit significant antimicrobial properties. The presence of the bromine atom and the sulfonyl group in the structure may enhance these effects by increasing lipophilicity and altering membrane permeability.

2. Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been supported by in vitro studies showing inhibition of pro-inflammatory cytokines. For instance, compounds with similar structures have shown IC50 values in the range of 70-80 μg/mL against cyclooxygenase enzymes (COX-1 and COX-2), which are key targets for anti-inflammatory drugs.

3. Anticancer Properties
Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have indicated cytotoxic effects on various cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionIC50 ValuesReferences
AntimicrobialDisruption of cell membrane integrityNot specified
Anti-inflammatoryCOX inhibition70-80 μg/mL
AnticancerInduction of apoptosisVaries by cell line

Case Studies

Case Study 1: Anti-inflammatory Activity
A study conducted by Abdellatif et al. synthesized a series of compounds similar to this compound. The results indicated that compounds with similar structural motifs exhibited significant COX-2 inhibition, suggesting that structural modifications can enhance anti-inflammatory efficacy.

Case Study 2: Anticancer Potential
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis at concentrations around 50 μM. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins, highlighting its potential as an anticancer agent.

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